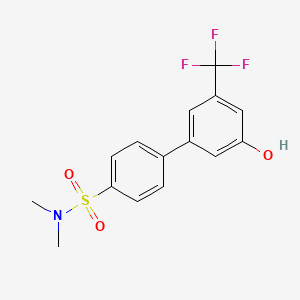
5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (5-DMPT-95%) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound used in a variety of experiments and applications, ranging from biochemical and physiological effects to organic synthesis. 5-DMPT-95% is a highly reactive compound that can be used in a variety of chemical reactions, and its unique properties make it an ideal choice for many laboratory experiments. In
科学研究应用
5-DMPT-95% is used in a variety of scientific research applications. It is used in organic synthesis reactions, such as the preparation of heterocyclic compounds and the synthesis of pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and in the synthesis of organometallic compounds. In addition, 5-DMPT-95% is used in the synthesis of organic compounds, such as dyes and pigments, and in the synthesis of organic compounds for use in the medical field.
作用机制
The mechanism of action of 5-DMPT-95% is based on its unique chemical structure. The compound has a trifluoromethyl group, which is a highly electronegative group, and a dimethylsulfamoylphenyl group, which is a highly electrophilic group. The combination of these two groups makes 5-DMPT-95% a very reactive compound. When the compound is exposed to a nucleophile, such as an alcohol or a halide, the trifluoromethyl group attacks the nucleophile, resulting in a nucleophilic substitution reaction. The dimethylsulfamoylphenyl group then acts as a leaving group, allowing the reaction to proceed.
Biochemical and Physiological Effects
5-DMPT-95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as anti-tumor activity. It has also been shown to have antifungal and antibacterial properties. In addition, 5-DMPT-95% has been shown to have neuroprotective and neuroregenerative effects, and it has been used in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
The use of 5-DMPT-95% in laboratory experiments has several advantages. It is a highly reactive compound, making it an ideal choice for organic synthesis reactions. In addition, it is a versatile compound, making it suitable for a variety of experiments. Furthermore, it is a relatively inexpensive compound, making it an economical choice for laboratory experiments.
However, there are also some limitations to the use of 5-DMPT-95% in laboratory experiments. The compound is highly reactive, meaning that it must be handled with care. In addition, it is a relatively new compound, meaning that there is still much to be learned about its properties and applications.
未来方向
The use of 5-DMPT-95% in scientific research has great potential for the future. It is a versatile compound that can be used in a variety of experiments and applications. In the future, it could be used in the synthesis of more complex compounds, such as pharmaceuticals and polymers. In addition, it could be used in the development of new drugs and treatments for diseases. Finally, it could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
合成方法
5-DMPT-95% is synthesized using a method known as the Williamson ether synthesis. This method involves the reaction of a nucleophile, such as a halide or an alcohol, with an alkyl halide in the presence of a base. The reaction proceeds with an SN2 mechanism, where the nucleophile displaces the halide group from the alkyl halide. In the case of 5-DMPT-95%, the reaction is performed between the nucleophile 4-N,N-dimethylsulfamoylphenyl bromide and the alkyl halide 3-trifluoromethylphenol. The reaction is carried out in an aprotic solvent, such as dichloromethane, and is catalyzed by a base, such as potassium carbonate. After the reaction is complete, the compound is purified by recrystallization.
属性
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-19(2)23(21,22)14-5-3-10(4-6-14)11-7-12(15(16,17)18)9-13(20)8-11/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRRZMQDJVFHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

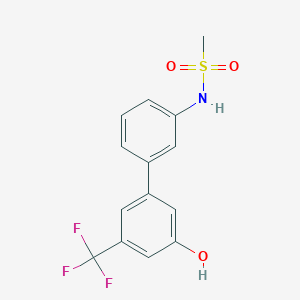


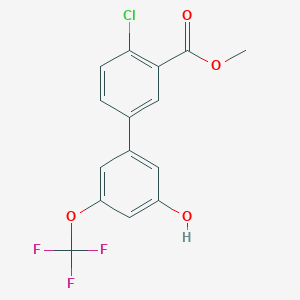
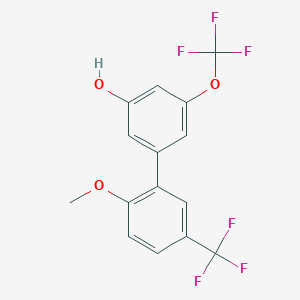
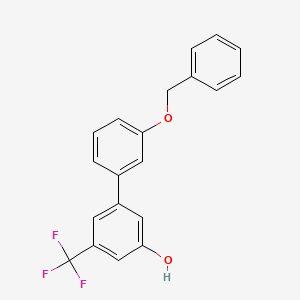
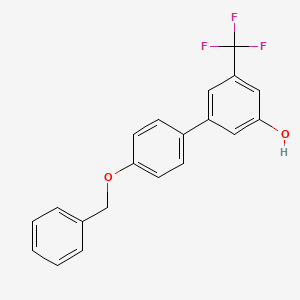


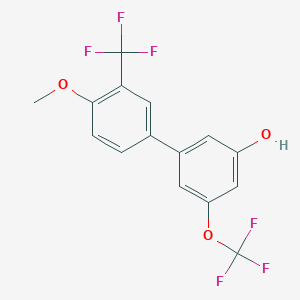
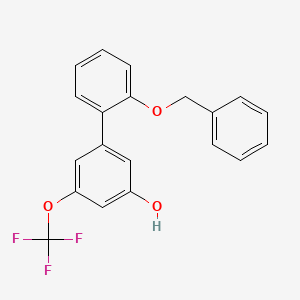

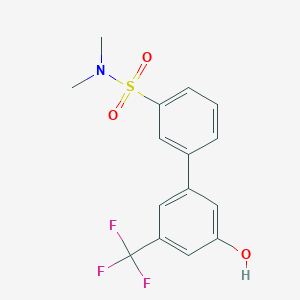
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)